molecular formula C17H26N4O3S B5681323 2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5681323
M. Wt: 366.5 g/mol
InChI Key: ZLEIECQYCYMHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one, also known as ADU-S100, is a synthetic small molecule that has been developed as a potential immunomodulatory agent. It has been found to activate the innate immune system by stimulating the Toll-like receptor 7 (TLR7) pathway, leading to the production of proinflammatory cytokines and chemokines.

Mechanism of Action

2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one activates the TLR7 pathway, which is a key component of the innate immune system. TLR7 is expressed on immune cells such as dendritic cells and macrophages and recognizes viral RNA as well as synthetic agonists such as this compound. Upon activation, TLR7 triggers a signaling cascade that leads to the production of proinflammatory cytokines and chemokines, which in turn recruit and activate immune cells to fight off pathogens or tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12, which are important for the activation of immune cells. It also enhances the maturation and antigen-presenting function of dendritic cells, which are crucial for initiating and maintaining immune responses. In addition, this compound has been found to increase the infiltration of immune cells into tumors and to promote the formation of tertiary lymphoid structures, which are associated with better clinical outcomes in cancer patients.

Advantages and Limitations for Lab Experiments

2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one has several advantages as a research tool. It is a synthetic compound with a well-defined structure, which allows for precise dosing and characterization. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. This compound is a potent activator of the immune system and can induce strong inflammatory responses, which may complicate the interpretation of results. In addition, its effects may vary depending on the experimental model and the immune cell types involved.

Future Directions

There are several future directions for the development and application of 2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one. One area of interest is the combination of this compound with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cells, to further enhance antitumor immune responses. Another direction is the investigation of this compound in autoimmune diseases, where it may have a potential role in modulating aberrant immune responses. Finally, the optimization of the synthesis method and the development of new analogs may lead to improved efficacy and safety profiles of this compound.

Synthesis Methods

The synthesis of 2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the spirocyclic scaffold through a Diels-Alder reaction between a diene and a dienophile. The resulting compound is then subjected to further functionalization to introduce the allyl and pyrazole groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one has been investigated for its potential use in cancer immunotherapy. Preclinical studies have shown that it can enhance the efficacy of checkpoint inhibitors and induce antitumor immune responses in various cancer models. In addition, this compound has been found to have antiviral activity against hepatitis B virus and to modulate the immune response in autoimmune diseases such as lupus.

properties

IUPAC Name

9-(2-ethylpyrazol-3-yl)sulfonyl-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-3-11-19-14-17(7-5-15(19)22)8-12-20(13-9-17)25(23,24)16-6-10-18-21(16)4-2/h3,6,10H,1,4-5,7-9,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEIECQYCYMHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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